molecular formula C15H23NS B14297912 Octanethioamide, N-methyl-N-phenyl- CAS No. 112363-20-9

Octanethioamide, N-methyl-N-phenyl-

Cat. No.: B14297912
CAS No.: 112363-20-9
M. Wt: 249.4 g/mol
InChI Key: ZMEFBPSNCRKQKP-UHFFFAOYSA-N
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Description

Octanethioamide, N-methyl-N-phenyl- is an organic compound belonging to the class of amides It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanethioamide, N-methyl-N-phenyl- typically involves the reaction of octanoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired thioamide.

Industrial Production Methods

In an industrial setting, the production of Octanethioamide, N-methyl-N-phenyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

Octanethioamide, N-methyl-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octanethioamide, N-methyl-N-phenyl- involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simple amide with a benzene ring.

    Thioacetamide: A thioamide with a simpler structure.

    N-methyl-N-phenylacetamide: An amide with similar substituents but lacking the thioamide group.

Uniqueness

Octanethioamide, N-methyl-N-phenyl- is unique due to the presence of both a long alkyl chain and a thioamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

112363-20-9

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

N-methyl-N-phenyloctanethioamide

InChI

InChI=1S/C15H23NS/c1-3-4-5-6-10-13-15(17)16(2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3

InChI Key

ZMEFBPSNCRKQKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=S)N(C)C1=CC=CC=C1

Origin of Product

United States

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